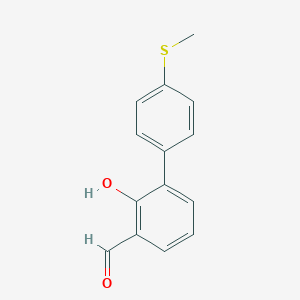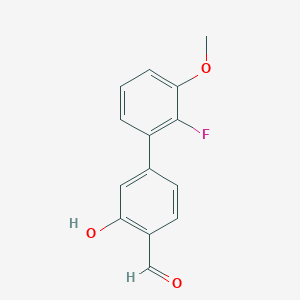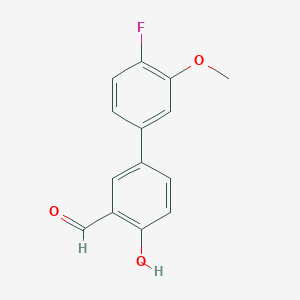
5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95% (also known as FMF) is a compound that has been studied for its potential uses in various scientific and medical applications. FMF is a phenolic compound with a fluoroalkyl group attached to the aromatic ring. It is a highly reactive compound that has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
科学研究应用
FMF has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds, including drugs and dyes. It has also been used as a reagent in the study of biochemical and physiological processes, such as the role of cytochrome P450 enzymes in drug metabolism. Additionally, FMF has been used as a tool for studying the effects of fluoroalkyl groups on the activity of proteins and enzymes.
作用机制
FMF is a highly reactive compound that has been used in the study of biochemical and physiological processes. Its mechanism of action is dependent on the specific application. In general, FMF is believed to interact with proteins and enzymes in the body, resulting in changes in the activity of these molecules. For example, FMF has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, FMF has been used as a tool for studying the effects of fluoroalkyl groups on the activity of proteins and enzymes.
Biochemical and Physiological Effects
Due to its highly reactive nature, FMF has a wide range of biochemical and physiological effects. It has been shown to interact with proteins and enzymes in the body, resulting in changes in their activity. Additionally, FMF has been used as a tool for studying the effects of fluoroalkyl groups on the activity of proteins and enzymes. In addition, FMF has been used to study the effects of fluoroalkyl groups on the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
实验室实验的优点和局限性
FMF has a number of advantages for use in lab experiments. It is a highly reactive compound with a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. For example, due to its highly reactive nature, it is difficult to store and can degrade over time. Additionally, it can react with other compounds in the lab, leading to undesired side reactions.
未来方向
The potential future directions for FMF are numerous. It can be used as an intermediate in the synthesis of a variety of organic compounds, including drugs and dyes. Additionally, it can be used to study the effects of fluoroalkyl groups on the activity of proteins and enzymes. Additionally, it can be used to study the effects of fluoroalkyl groups on the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, FMF can be used in the study of other biochemical and physiological processes. Finally, FMF can be used to study the effects of fluoroalkyl groups on the activity of other proteins and enzymes.
合成方法
The synthesis of FMF can be achieved through a variety of methods, depending on the desired purity. One common method is the reaction of 4-methoxybenzaldehyde and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a 95% pure FMF product. Other methods, such as the reaction of 3-fluorobenzaldehyde and 4-methoxybenzoyl chloride, can also be used to synthesize FMF.
属性
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLVNFQFTRVALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685176 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-07-5 |
Source


|
| Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














